2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(3-chlorophenoxy)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-2-16-11(15)10-7-18-12(14-10)17-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATIOKHMRGKQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
The carboxylic acid precursor, 2-(3-chloro-phenoxy)-thiazole-4-carboxylic acid, undergoes Fischer esterification with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.
The general reaction is:
Procedure and Optimization
In a typical procedure, the carboxylic acid (10 mmol) is refluxed with excess ethanol (50 mL) and H₂SO₄ (1 mL) for 6–12 hours. Water removal via Dean-Stark apparatus improves yield by shifting equilibrium toward ester formation. Post-reaction, neutralization with NaHCO₃ and extraction with dichloromethane (DCM) yields the crude product, which is purified via column chromatography (hexane:ethyl acetate, 3:1). Yields typically range from 65% to 85%, contingent on acid purity and reaction duration.
Method 2: Nucleophilic Acylation Using Carbonyl Chloride Intermediate
Synthesis of Carbonyl Chloride
The carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. In a representative protocol, 2-(3-chloro-phenoxy)-thiazole-4-carboxylic acid (30 mmol) is stirred with SOCl₂ (90 mmol) in anhydrous DCM under reflux for 1 hour. Catalytic N,N-dimethylformamide (DMF) accelerates the reaction, evidenced by gas evolution (SO₂, HCl). Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow solid.
Ethanolysis to Form Ethyl Ester
The acyl chloride reacts with ethanol in a nucleophilic acyl substitution. In a stirred mixture of DCM (20 mL) and ethanol (10 mmol), K₂CO₃ (6 mmol) is added to scavenge HCl. The reaction proceeds at 30°C for 30 minutes, after which the organic layer is washed with brine and dried over MgSO₄. Rotary evaporation and flash chromatography (1:4 ethyl acetate–ether) afford the ester in 70–90% yield. This method avoids equilibrium limitations, offering higher efficiency than Fischer esterification.
Method 3: Thiazole Ring Formation with Integrated Substituents
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis constructs the heterocyclic core from a thiourea derivative and an α-halo ketone. For the target compound, phenoxy-substituted thiourea reacts with ethyl 2-chloroacetoacetate. The thiourea is synthesized from 3-chloroaniline and thiophosgene, followed by condensation with the α-halo ketone in refluxing ethanol.
Alternative Ring-Forming Strategies
Copper-catalyzed cyclization offers a modern alternative. For example, 3-chlorophenol and ethyl 2-aminothiazole-4-carboxylate undergo Ullmann coupling with CuI as a catalyst, forming the phenoxy-thiazole bond. While less conventional, this method provides regioselectivity and milder conditions (80°C, DMF), albeit with moderate yields (50–60%).
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer esterification | H₂SO₄, EtOH | Reflux, 6–12 h | 65–85% | Simplicity, low cost | Equilibrium-limited, long duration |
| Acyl chloride ethanolysis | SOCl₂, K₂CO₃, EtOH | 30°C, 0.5 h | 70–90% | High yield, fast | Moisture-sensitive reagents |
| Hantzsch synthesis | Thiourea, α-halo ketone | Reflux, 3–5 h | 40–60% | Integrated ring formation | Multi-step, lower yield |
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid.
Reduction: 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Potential
There is also preliminary evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds structurally related to 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester have shown analgesic properties in various studies, making it a candidate for further pharmacological investigation. Understanding its interaction with specific enzymes or receptors involved in inflammatory pathways could elucidate its mechanism of action.
Applications in Pharmaceuticals
Given its biological activity, this compound is being explored for:
- Development of Antimicrobial Agents : Its potential effectiveness against microbial pathogens makes it a candidate for new antibiotic formulations.
- Anti-inflammatory Drugs : Further research could lead to new treatments for conditions characterized by inflammation.
Agrochemical Applications
The unique structure of this compound also positions it as a candidate for agrochemical applications:
- Pesticides and Herbicides : Its potential bioactivity suggests that it could be effective in controlling pests or weeds, making it valuable in agricultural settings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Electron Effects: The 3-chlorophenoxy group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like nitro () or cyano (). Fluorine substituents () enhance electronegativity and may improve metabolic stability.
Biological Activity
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester is a compound characterized by its thiazole ring, which is known to exhibit various biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The compound's unique structural features contribute to its diverse bioactivity, making it a subject of interest for pharmacological research.
Chemical Structure and Properties
The compound features:
- Thiazole Ring : A five-membered heterocyclic structure containing nitrogen and sulfur.
- 3-Chlorophenoxy Group : Enhances biological activity through electron-withdrawing effects.
- Ethyl Ester Functional Group : Contributes to the compound's reactivity and potential for further chemical modifications.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often possess significant antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| This compound | Thiazole ring, Chlorophenoxy group | Promising antimicrobial potential |
| 2-(4-chlorophenyl)thiazole | Thiazole ring, Chlorophenyl group | Notable antimicrobial properties |
| Methyl thiazole-4-carboxylate | Thiazole ring, Methyl ester | Limited bioactivity |
| Phenoxyacetic acid | Phenoxy group only | Varies widely |
The data suggests that the unique combination of functional groups in this compound may enhance its bioactivity compared to structurally similar compounds .
Anticancer Potential
Recent studies indicate that thiazole derivatives can exhibit anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that electron-withdrawing groups like chlorine enhance cytotoxicity.
Case Study: Anticancer Activity
In a study evaluating thiazole derivatives, several compounds demonstrated significant inhibitory effects against human tumor cell lines such as HT29 and HCT116. The presence of chlorine substituents was correlated with increased potency . Although specific data on this compound is lacking, its structural features position it as a candidate for further anticancer research.
Understanding the mechanism of action for this compound requires more detailed studies. Initial hypotheses suggest potential interactions with:
- Enzymes involved in microbial resistance
- Inflammatory pathways
Future research should focus on elucidating these mechanisms through biochemical assays and molecular modeling approaches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
